molecular formula C12H17NO4 B1456705 Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate CAS No. 1071475-47-2

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate

Cat. No.: B1456705
CAS No.: 1071475-47-2
M. Wt: 239.27 g/mol
InChI Key: NJRQWAULJRSGEN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is a derivative of the amino acid phenylalanine. It features a hydroxyethyl group and a methoxy group on the phenyl ring. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant effects . It has also been investigated for its potential as a treatment for neurodegenerative disorders, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate typically involves the reaction of phenylalanine derivatives with hydroxyethyl and methoxy groups. The reaction conditions often include the use of polar solvents such as DMSO, DMF, or ethanol . The compound is usually obtained as a white to off-white powder that is soluble in these solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. The compound should be stored at -20°C in a dry and dark place to maintain its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The conditions for these reactions typically involve controlled temperatures and the use of polar solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyethyl and methoxy groups on the phenyl ring are believed to play a crucial role in its biological activity. These groups can interact with specific enzymes and receptors, leading to the modulation of cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid from which Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is derived.

    Tyrosine: Another amino acid with a similar structure, featuring a hydroxyl group on the phenyl ring.

    DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its specific combination of hydroxyethyl and methoxy groups on the phenyl ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-12(15)11(13)8-9-2-4-10(5-3-9)17-7-6-14/h2-5,11,14H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQWAULJRSGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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